3,7-Dimethyl-1-nitroocta-1,6-diene
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Overview
Description
3,7-Dimethyl-1-nitroocta-1,6-diene is an organic compound characterized by its unique structure, which includes a nitro group and two double bonds. This compound is part of the diene family, which are hydrocarbons containing two double bonds. The presence of the nitro group and the specific arrangement of the double bonds contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-nitroocta-1,6-diene can be achieved through various methods. One common approach involves the nitration of 3,7-Dimethyl-1,6-octadiene. This reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of the reagents, must be carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-nitroocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,7-Dimethyl-1-aminoocta-1,6-diene.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro oxides or nitro alcohols.
Reduction: Formation of 3,7-Dimethyl-1-aminoocta-1,6-diene.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,7-Dimethyl-1-nitroocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-nitroocta-1,6-diene involves its interaction with molecular targets through its nitro group and double bonds. The nitro group can participate in redox reactions, while the double bonds can undergo addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1,6-octadiene: Lacks the nitro group, resulting in different reactivity and applications.
2,6-Dimethyl-2,7-octadiene: Similar structure but different positioning of double bonds.
1,3-Butadiene: A simpler diene with two double bonds but no nitro group.
Uniqueness
3,7-Dimethyl-1-nitroocta-1,6-diene is unique due to the presence of both a nitro group and two double bonds. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its reactivity and potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
62105-64-0 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3,7-dimethyl-1-nitroocta-1,6-diene |
InChI |
InChI=1S/C10H17NO2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7-8,10H,4,6H2,1-3H3 |
InChI Key |
USRJWLXEGPKKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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